molecular formula C17H16N6O B2939369 2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900262-53-5

2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2939369
CAS No.: 900262-53-5
M. Wt: 320.356
InChI Key: OFPXAOHOKVYQIK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrimidine class of fused heterocycles, characterized by a rigid tricyclic core. Key structural features include:

  • Position 2: A tetrahydrofuran-2-yl group, providing a saturated oxygen-containing ring that enhances metabolic stability compared to furan derivatives.
  • Position 7: A para-methylphenyl (p-tolyl) group, contributing hydrophobic interactions in receptor binding.

The compound is hypothesized to act as an adenosine A2A receptor (A2AR) antagonist or kinase inhibitor, depending on substituent effects. Its design likely aims to balance selectivity, potency, and pharmacokinetic properties .

Properties

IUPAC Name

10-(4-methylphenyl)-4-(oxolan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-16-13(9-19-23)17-20-15(14-3-2-8-24-14)21-22(17)10-18-16/h4-7,9-10,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPXAOHOKVYQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound with the molecular formula C17H16N6OC_{17}H_{16}N_6O and a molecular weight of 320.356. It is often available with a purity of 95% and is supplied in different packaging options to meet diverse research needs.

Scientific Research Applications

This compound is a useful research compound that serves as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations. The compound has potential as a bioactive molecule with applications in drug discovery and development, including potential therapeutic properties such as anti-inflammatory and anticancer activities.

Chemistry

This compound is utilized as a building block in creating complex molecules and as a reagent in organic transformations.

Biology

The compound has potential as a bioactive molecule for drug discovery and development.

Medicine

It is under investigation for potential therapeutic uses, such as anti-inflammatory and anticancer applications.

Anticancer Activity

Research indicates that compounds related to pyrazolo[4,3-e][1,2,4]triazole show anticancer properties. Derivatives of pyrazolo[4,3-e][1,2,4]triazines have demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231), with lower toxicity towards normal breast cells (MCF-10A). These compounds can induce apoptosis via caspase pathways and modulate key proteins involved in cell survival and death, such as NF-κB and p53.

Related Compounds

CompoundDescription
1,2,4-triazolo[4,3-a]pyridinesShare a similar triazolo-pyridine core but differ in substituents and overall structure.
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidinesHave a similar fused ring system but may vary in the substituents attached to the core structure.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 2

Analysis :

  • The tetrahydrofuran group in the target compound likely improves metabolic stability compared to furyl-based analogues (e.g., SCH442,416) by reducing oxidative degradation .
  • Thioether or polar substituents (e.g., compound 9) increase solubility but may reduce blood-brain barrier penetration, limiting CNS applications .

Substituent Effects at Position 7

Table 2: Position 7 Substituents and Pharmacological Impact
Compound Name Position 7 Substituent Key Properties Biological Activity Reference
Target Compound p-Tolyl (para-methylphenyl) Hydrophobic interaction; moderate steric bulk Potential A2AR/Kinase inhibition -
SCH442,416 3-(4-Methoxyphenyl)propyl Methoxy group enhances H-bonding; high A2AR affinity (Ki < 1 nM) A2AR antagonist
Compound 3 () 4-Bromophenyl Electron-withdrawing group; improves EGFR inhibition (IC50 = 0.8 μM) Anticancer (EGFR inhibitor)
SCH-412348 2,4-Difluorophenyl + piperazinyl ethyl Fluorine atoms enhance selectivity; used in depression models A2AR antagonist
Compound 18a () 4-Nitrophenyl Electron-withdrawing nitro group; antimicrobial activity Antimicrobial

Analysis :

  • Methoxy (SCH442,416) or fluorine (SCH-412348) substituents improve receptor affinity via H-bonding or electrostatic interactions .
  • Bulky groups (e.g., 4-tert-butylphenyl in ) may reduce binding efficiency despite enhancing lipophilicity .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP (Predicted) Key Functional Groups Reference
Target Compound N/A Moderate (DMF) ~3.5 Tetrahydrofuran, p-tolyl -
Compound 3 () 263–264 Low (DMSO) 4.2 Bromophenyl, pyridinyl
SCH442,416 N/A Low (PEG/Tween) 4.8 Methoxyphenylpropyl, furyl
Compound 9 () 197–198 High (DMSO) 2.1 Thioether, acetyl

Analysis :

  • The tetrahydrofuran group may lower logP compared to fully aromatic substituents, improving aqueous solubility.
  • Methoxy or nitro groups (e.g., compound 18a) reduce solubility due to crystallinity, requiring formulation adjustments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

  • Methodological Answer : The compound is synthesized via alkylation of a key intermediate, such as 2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, with appropriate alkyl halides. For example, demethylation using BBr₃ in dichloromethane (DCM) at room temperature for 4 hours yields the desired product with 86% efficiency after hydrolysis and purification . Optimization of substituents at the N7 position involves refluxing intermediates with formic acid (99%) at 130°C for 48 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1670 cm⁻¹, C=N at 1620 cm⁻¹) and hydrogen-bonded NH/OH groups (3300–3420 cm⁻¹) .
  • NMR Spectroscopy : ¹H-NMR resolves aromatic protons (e.g., p-tolyl signals at δ 7.58 and 6.90 ppm) and substituent environments (e.g., tetrahydrofuran protons at δ 4.76 ppm) .
  • X-ray Crystallography : Confirms planarity of the heterocyclic core (mean σ(C–C) = 0.003 Å) and substituent orientation, with R factors <0.057 .

Q. What are the common substituents explored at the N7 position, and how do they influence reactivity?

  • Methodological Answer : Alkyl halides (e.g., 4-fluorobenzyl or 2-fluorobenzyl chloride) and aryl groups (e.g., p-tolyl) are introduced via nucleophilic substitution. Substituents like tetra-O-acetyl-D-glucopyranosylthio enhance solubility and bioactivity, as confirmed by ¹³C NMR and mass spectrometry . Reaction conditions (e.g., DMF, K₂CO₃, 70°C for 3 hours) are critical for regioselectivity .

Advanced Research Questions

Q. How can researchers optimize the alkylation step at the N7 position to improve yield and purity?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing intermediates .
  • Catalysis : Use of PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane enhances coupling efficiency (93% yield) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials. Monitor via TLC (Rf = 0.3–0.5) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Structural Validation : Cross-validate NMR and X-ray data to rule out isomerism or impurities .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for adenosine receptor assays) and control for solvent effects (e.g., DMSO <0.1% v/v) .
  • Meta-Analysis : Compare substituent effects (e.g., trifluoromethyl vs. hydroxyl groups) on IC₅₀ values to identify structure-activity trends .

Q. How does X-ray crystallography confirm the planarity of the heterocyclic core and substituent orientation?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrazolo-triazolo-pyrimidine core and substituents (e.g., p-tolyl group at 15° deviation). Data-to-parameter ratios >17.0 and R factors <0.057 ensure reliability . Planarity metrics (mean σ(C–C) = 0.003 Å) are calculated using software like SHELXL .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT/TDDFT Studies : Model HOMO-LUMO gaps (e.g., 3.2 eV for similar triazolo-pyrimidines) to predict charge transfer and fluorescence properties .
  • Molecular Docking : Simulate interactions with biological targets (e.g., adenosine A2A receptors) using AutoDock Vina, focusing on hydrogen bonding with residues like Asn253 .
  • NBO Analysis : Quantify hyperconjugation effects (e.g., lone pair donation from tetrahydrofuran oxygen to the π-system) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :

  • Experimental Replication : Test solubility in DMSO, methanol, and water using nephelometry under controlled pH .
  • Crystallographic Insights : Correlate solubility with crystal packing (e.g., π-π stacking vs. hydrogen-bond networks) observed in X-ray structures .
  • Substituent Effects : Compare logP values (e.g., 2.1 for hydroxyl vs. 3.5 for acetylated derivatives) to explain discrepancies .

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